molecular formula C24H22N4O5S B2430832 5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1203325-16-9

5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2430832
CAS No.: 1203325-16-9
M. Wt: 478.52
InChI Key: GKLIEADLAFKQNX-UHFFFAOYSA-N
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Description

5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C24H22N4O5S and its molecular weight is 478.52. The purity is usually 95%.
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Properties

IUPAC Name

5-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7-(furan-2-yl)-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5S/c29-16(15-6-7-17-19(13-15)33-12-11-32-17)14-28-23(30)21-22(20(26-28)18-5-4-10-31-18)34-24(25-21)27-8-2-1-3-9-27/h4-7,10,13H,1-3,8-9,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLIEADLAFKQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)C4=CC5=C(C=C4)OCCO5)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article discusses the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O3SC_{19}H_{20}N_4O_3S, with a molecular weight of approximately 372.46 g/mol. The structure features a thiazolo-pyridazine core, which is linked to a furan moiety and a dihydrobenzo-dioxin derivative.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. Specific synthetic pathways may vary based on the desired derivatives and their biological targets.

Biological Activity

Research indicates that the compound exhibits various biological activities:

1. Anticancer Activity

Several studies have highlighted the potential of compounds derived from thiazolo[4,5-d]pyridazine structures in inhibiting cancer cell proliferation. For instance, compounds with similar structural motifs have been shown to act as inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells. The inhibition of PARP can lead to increased cell death in cancerous tissues due to the accumulation of DNA damage .

2. Antimicrobial Properties

Compounds containing the furan and thiazole rings have demonstrated antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

3. Neuroprotective Effects

Some derivatives have shown promise in neuroprotection, potentially through antioxidant mechanisms or modulation of neurotransmitter systems. This could be beneficial in treating neurodegenerative diseases.

Case Studies

A few notable studies include:

StudyFindings
Synthesis and Biological ActivityIdentified derivatives with significant PARP inhibitory activity, suggesting potential for anticancer therapies.
Evaluation of Antimicrobial ActivityCompounds showed effectiveness against resistant bacterial strains, indicating a need for further exploration in drug development.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Particularly in the context of PARP inhibitors, where blocking DNA repair pathways can enhance the efficacy of existing chemotherapeutic agents.
  • Membrane Disruption : In antimicrobial applications, these compounds may integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Neurotransmitter Modulation : Potential effects on neurotransmitter systems may contribute to neuroprotective outcomes.

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